Product packaging for Vernomygdin(Cat. No.:)

Vernomygdin

Cat. No.: B1236628
M. Wt: 364.4 g/mol
InChI Key: XFUPYBHPEVBTJS-ULYHCOEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vernomygdin is a sesquiterpene lactone compound that was first isolated from the plant species Vernonia amygdalina . It is one of the key bioactive constituents responsible for the plant's characteristic bitter taste and its broad spectrum of biological activities, which include cytotoxic, antibacterial, and anthelmintic (anti-worm) properties . As a research chemical, this compound is of significant interest in studies of natural product chemistry, ethnobotany, and drug discovery. Its cytotoxic activity against certain carcinoma cell lines underpins its investigation in cancer chemoprevention research . Furthermore, its role in the traditional medicinal use of Vernonia amygdalina against parasitic infections makes it a valuable compound for exploring new anthelmintic mechanisms, which may involve paralysis of worms or interference with their energy metabolism . Researchers utilize this compound to study the chemopreventive and therapeutic potential of plant-derived sesquiterpene lactones. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O7 B1236628 Vernomygdin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24O7

Molecular Weight

364.4 g/mol

IUPAC Name

[(1R,3S,4R,8R,9Z,13R,15R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.01,13.04,8]heptadec-9-en-3-yl] 2-methylpropanoate

InChI

InChI=1S/C19H24O7/c1-9(2)16(20)25-13-7-19-14(26-19)5-4-11(8-23-18(19)22)6-12-15(13)10(3)17(21)24-12/h6,9,12-15,18,22H,3-5,7-8H2,1-2H3/b11-6-/t12-,13+,14-,15+,18-,19-/m1/s1

InChI Key

XFUPYBHPEVBTJS-ULYHCOEVSA-N

Isomeric SMILES

CC(C)C(=O)O[C@H]1C[C@]23[C@H](O2)CC/C(=C/[C@@H]4[C@@H]1C(=C)C(=O)O4)/CO[C@H]3O

Canonical SMILES

CC(C)C(=O)OC1CC23C(O2)CCC(=CC4C1C(=C)C(=O)O4)COC3O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies in Research

Botanical Sources and Distribution Relevant to Vernomygdin Production

The primary sources of this compound are plants belonging to the Vernonia genus, which is part of the Asteraceae family. The distribution of these plants across tropical Africa is a key factor in the research and traditional use of Vernomyggdin-containing preparations.

Vernonia amygdalina Delile, commonly known as bitter leaf, is the most widely documented botanical source of this compound. prota4u.orgomicsonline.orgnih.govscispace.com This shrub or small tree is native to tropical Africa, occurring naturally in countries from Guinea in the west to Somalia in the east, and extending south to northeastern South Africa. prota4u.org It is frequently found along rivers, in forest margins, and in disturbed areas like abandoned farmlands. prota4u.org The plant's leaves are notably bitter, a characteristic attributed to the presence of sesquiterpene lactones, including this compound, and steroid glucosides. prota4u.orgomicsonline.org Due to its widespread use in traditional medicine and as a vegetable, V. amygdalina has been the principal subject of phytochemical investigations that have led to the isolation and characterization of this compound. nih.govupdatepublishing.com The plant is also known by its synonym, Gymnanthemum amygdalinum. genome.jptheferns.infopfaf.org

While V. amygdalina is the primary source, research has identified this compound in other related species. Bioassay-guided fractionation has confirmed the presence of this compound in the leaves of Vernonia colorata, a species closely related to V. amygdalina and also used in traditional African medicine. prota4u.orgresearchgate.netkyoto-u.ac.jp Furthermore, the characteristic bitterness of Vernonia hymenolepis, another species consumed as a vegetable, is attributed to the same class of compounds, including this compound. omicsonline.org These findings indicate that the production of this compound is not exclusive to a single species within this large genus.

Table 1: Botanical Sources of this compound

Species NameCommon NameFamilyPrimary Part(s) Containing this compound
Vernonia amygdalina (syn. Gymnanthemum amygdalinum)Bitter LeafAsteraceaeLeaves, Pith prota4u.orgomicsonline.orgtheferns.info
Vernonia colorata-AsteraceaeLeaves researchgate.netkyoto-u.ac.jp
Vernonia hymenolepisSweet Bitter LeafAsteraceaeLeaves omicsonline.org

Vernonia amygdalina as a Primary Research Source

Extraction Techniques Employed for this compound Isolation

The isolation of this compound from plant material is a multi-step process that begins with extraction, where the compound is drawn out from the plant matrix into a solvent. The choice of extraction method and solvent is critical for maximizing yield and preserving the compound's integrity.

Conventional solvent-based methods are the most frequently reported for obtaining crude extracts rich in this compound and other sesquiterpene lactones. These methods leverage the solubility of the target compounds in various organic solvents.

Maceration: This simple technique involves soaking the dried and powdered plant material (typically leaves) in a chosen solvent for an extended period, often with agitation. medjchem.com Solvents such as ethanol (B145695), methanol (B129727), and ethyl acetate (B1210297) have been successfully used. medjchem.com

Soxhlet Extraction: This is a more exhaustive method where the plant material is placed in a thimble and continuously washed with a refluxing solvent, such as dichloromethane (B109758). mdpi.com This technique ensures a thorough extraction of compounds.

Sequential Solvent Extraction: Researchers often employ a series of solvents with increasing polarity to fractionate the phytochemicals. A common sequence involves starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by solvents of intermediate polarity like chloroform (B151607) or ethyl acetate (which are effective at extracting sesquiterpene lactones), and finally a polar solvent like methanol or ethanol. nih.govnih.govresearchgate.net Kupchan et al., in their seminal work, used a chloroform extract of V. amygdalina as the starting point for the first isolation of this compound. nih.gov

Table 2: Conventional Solvent-Based Extraction Methods for this compound and Related Compounds

MethodPlant PartSolvents UsedKey Findings
MacerationLeavesEthanol, Methanol, Ethyl AcetateEthanol fractionation yielded the highest antioxidant properties, indicating effective extraction of bioactive compounds. medjchem.com
Soxhlet ExtractionAerial PartsDichloromethaneProvided a crude extract from V. lasiopus that was highly active and suitable for further fractionation to isolate sesquiterpene lactones. mdpi.com
Liquid-Liquid ExtractionLeavesEthanol (initial), followed by partitioning with Hexane, Chloroform, n-ButanolThis sequential process effectively separated compounds based on polarity, with active sesquiterpene lactones being concentrated in the n-butanol fraction. nih.govresearchgate.net
Maceration & PartitioningLeavesMethanol (initial), followed by partitioning with Ethyl Acetate and WaterThe ethyl acetate phase was selected for bioassay-guided fractionation, leading to the isolation of active compounds.

To improve efficiency and reduce environmental impact, researchers have explored advanced extraction techniques for V. amygdalina.

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create acoustic cavitation in the solvent, disrupting the plant cell walls and enhancing the release of intracellular compounds. A study on V. amygdalina demonstrated that UAE coupled with bubble flotation could increase the extraction yield by approximately 200% compared to conventional maceration. uq.edu.au The technique was shown to be efficient in extracting sesquiterpene lactones, saponins (B1172615), and flavonoids, with the resulting extracts showing significant antioxidant potential attributed to compounds like vernolide (B1233872) and vernodalol, which are structurally related to this compound. uq.edu.au

Solvent-Based Extraction Approaches

Purification Strategies for this compound

Following initial extraction, the crude mixture contains numerous compounds. Isolating this compound to a high degree of purity requires sophisticated separation techniques, primarily based on chromatography.

The purification of this compound is a systematic process that typically follows the initial solvent extraction. This multi-stage approach relies on the principles of chromatography to separate the target compound from a complex mixture.

The general workflow involves:

Initial Fractionation: The crude extract is first subjected to column chromatography (CC) . This is a fundamental technique where the extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel.

Gradient Elution: A mobile phase, consisting of a solvent system, is passed through the column. The polarity of the mobile phase is gradually increased over time (a process known as gradient elution). For instance, a gradient of n-hexane and ethyl acetate is frequently used. mdpi.comnih.gov Compounds separate based on their differing affinities for the stationary and mobile phases; less polar compounds elute first, followed by more polar ones.

Fraction Collection and Monitoring: The eluate is collected in numerous small portions called fractions. These fractions are then analyzed using Thin-Layer Chromatography (TLC) to identify which ones contain the compound of interest. researchgate.net Fractions with similar TLC profiles are combined for further processing.

Final Purification: The combined, enriched fractions are often subjected to further purification using more advanced and precise chromatographic methods. High-Performance Liquid Chromatography (HPLC) , particularly semi-preparative HPLC, is used to achieve high purity separation of the target compound from other closely related molecules. researchgate.netmdpi.com

Crystallization: As a final step, the highly purified compound may be induced to form crystals through recrystallization . msu.edu This involves dissolving the compound in a minimal amount of a hot solvent and allowing it to cool slowly, resulting in the formation of pure crystals.

Table 3: Summary of Purification Strategies for this compound and Related Sesquiterpene Lactones

Purification StageTechniqueStationary PhaseMobile Phase ExamplePurpose
Primary Separation Column Chromatography (CC)Silica GelGradient of n-hexane and Ethyl Acetate mdpi.comnih.govTo separate the crude extract into multiple simpler fractions.
Monitoring Thin-Layer Chromatography (TLC)Silica Gel PlateChloroform and Methanol mixture researchgate.netTo quickly analyze and identify fractions containing the target compound.
Final Purification High-Performance Liquid Chromatography (HPLC)C18 (Reverse-Phase)Gradient of Water and Methanol mdpi.comTo isolate the compound to a high degree of purity from the enriched fractions.
Final Form RecrystallizationNot ApplicableAnhydrous Methanol researchgate.netTo obtain the final pure compound in a stable, crystalline form.

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone for isolating pure compounds from natural sources. For this compound, a multi-step chromatographic approach is typically employed, starting with crude extracts from the plant's leaves or stem bark and progressively purifying the fractions to yield the target compound. phcogres.comresearchgate.net

Column chromatography serves as a primary and indispensable tool for the initial separation of compounds from the crude extract of Vernonia amygdalina. phcogres.comresearchgate.net In this technique, a stationary phase, most commonly silica gel, is packed into a glass column. researchgate.nettandfonline.com The crude extract is loaded onto the column and a solvent system (mobile phase) is passed through it. Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases.

Researchers typically use a gradient elution method, starting with a non-polar solvent and gradually increasing the polarity. phcogres.com For instance, a common solvent gradient might begin with hexane, followed by increasing concentrations of ethyl acetate, and then methanol. phcogres.comresearchgate.net This allows for the separation of compounds into different fractions based on their polarity.

Column Chromatography Parameters for Vernonia amygdalina Fractionation
Stationary Phase Silica gel (e.g., mesh size 60-120 or 300-400) phcogres.comtandfonline.com
Mobile Phase (Eluents) Gradient systems, typically involving Hexane, Ethyl Acetate, and Methanol in increasing polarity ratios. phcogres.com
Fraction Collection Eluted solvent is collected in sequential fractions (e.g., 250 ml per fraction). phcogres.com
Objective To perform the initial large-scale separation of the crude plant extract into less complex fractions. researchgate.netresearchgate.net

Following initial separation by column chromatography, High-Performance Liquid Chromatography (HPLC) is often used for further purification of the fractions containing this compound. tjpr.orgwjbphs.com HPLC offers higher resolution and efficiency compared to standard column chromatography. Reverse-phase chromatography (RPC) is a frequently utilized HPLC method where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). google.comtjpr.org This technique is particularly effective for separating closely related sesquiterpene lactones. Preparative HPLC can be used to isolate pure this compound in sufficient quantities for structural elucidation and biological testing. google.com

HPLC in Phytochemical Isolation
Technique High-Performance Liquid Chromatography (HPLC), including Reverse-Phase Chromatography (RPC). google.comtjpr.org
Stationary Phase Typically non-polar silica-based columns (e.g., C18) for reverse-phase applications.
Mobile Phase Polar solvent mixtures, such as water and methanol or acetonitrile. tjpr.org
Application High-resolution purification of fractions obtained from column chromatography to isolate pure compounds like this compound. tjpr.orgwjbphs.com

Thin-Layer Chromatography (TLC) is a rapid and effective analytical technique used throughout the isolation process. phcogres.com Its primary role is to monitor the progress of the separation achieved by column chromatography. researchgate.net Small aliquots from the collected fractions are spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel). The plate is then developed in a chamber with a suitable solvent system. By comparing the resulting spots (visualized under UV light or with a staining agent), researchers can identify which fractions contain similar compound profiles. researchgate.net These similar fractions are then combined for further purification, streamlining the entire isolation workflow.

TLC Application in Fraction Analysis
Stationary Phase Pre-coated TLC plates (e.g., Silica gel 60 F254). phcogres.com
Purpose To quickly analyze and compare the chemical composition of fractions from column chromatography. researchgate.net
Outcome Identification of fractions containing the compound of interest, allowing for pooling of similar fractions. phcogres.com
High-Performance Liquid Chromatography (HPLC) in this compound Purification

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a strategic approach used to target and isolate biologically active compounds from a complex natural extract. researchgate.net This methodology is particularly relevant for the isolation of this compound, which was identified as a cytotoxic agent. nih.govvdoc.pub The process begins by subjecting the initial crude extract of Vernonia amygdalina to a biological assay, for instance, a cytotoxicity assay against a specific cancer cell line. researchgate.net

Structural Elucidation Methodologies of Vernomygdin

Spectroscopic Techniques for Structural Analysis

Mass Spectrometry (MS)

Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing the fragmentation patterns. revierlabor.comopenaccessjournals.com In the process, a molecule is ionized, forming a molecular ion (M+), which then breaks apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is unique to the compound's structure.

For sesquiterpene lactones like Vernomygdin, electron impact (EI-MS) is a common ionization method. The resulting mass spectrum displays the molecular ion peak, which corresponds to the molar mass of the compound, and various fragment ion peaks at lower mass-to-charge (m/z) ratios. The fragmentation is not random; bonds are more likely to break at certain locations, influenced by bond strength and the stability of the resulting fragments. libretexts.org Common fragmentation pathways for esters and lactones often involve the loss of side chains and characteristic cleavages of the ring structures. libretexts.org Although the specific, detailed fragmentation pattern for this compound is not widely published, analysis of its known structure allows for the prediction of likely fragmentation behaviors characteristic of the elemanolide sesquiterpene lactone class.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential non-destructive technique for identifying the functional groups present within a molecule. rsdjournal.orgmdpi.com It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds. spectroscopyonline.com

The structure of this compound contains several key functional groups that produce characteristic absorption bands in an IR spectrum. While a specific spectrum for pure this compound is not detailed in the available literature, data from extracts of Vernonia amygdalina and closely related compounds like Vernodalinol allow for an accurate prediction of its spectral features. nih.govajol.info For instance, the IR spectrum of Vernodalinol, a related sesquiterpene lactone, shows distinct peaks for hydroxyl, carbonyl, and alkene groups. nih.gov Analysis of V. amygdalina extracts similarly confirms the presence of these functional groups. ajol.info

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound Based on Related Compounds

Functional Group Predicted Wavenumber (cm⁻¹) Description
Hydroxyl (O-H) ~3440 Stretching vibration, typically a broad band.
Carbonyl (C=O) in lactone ~1740-1770 Stretching vibration, strong absorption.
Carbonyl (C=O) in ester ~1710 Stretching vibration, strong absorption.
Alkene (C=C) ~1630-1650 Stretching vibration.
C-O Stretching ~1210 Stretching vibration in the ester and lactone groups.

Data inferred from spectra of related compounds and extracts containing sesquiterpene lactones. nih.govajol.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic structure, particularly the presence of chromophores. openaccessjournals.com Chromophores are parts of a molecule that absorb light, often containing conjugated systems of double bonds (e.g., C=C-C=O). openaccessjournals.com

This compound, as a sesquiterpene lactone, contains an α,β-unsaturated lactone system, which acts as a chromophore. This structural feature is expected to produce a characteristic absorption maximum (λmax) in the UV spectrum. Spectroscopic analysis of Vernodalinol, a structurally similar compound isolated from the same plant, revealed a λmax at 235 nm, which is indicative of an enone chromophore. nih.gov It is anticipated that this compound would exhibit a similar UV absorption profile, confirming the presence of its conjugated system. owsd.net

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for a Related Sesquiterpene Lactone

Compound Solvent λmax (nm) Chromophore Reference

Crystallographic Methods for Absolute Stereochemistry Determination (if applicable for this compound or related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. nih.gov While a crystal structure for this compound itself has not been reported, the absolute configuration of the closely related sesquiterpene lactone, Vernodalinol, has been unequivocally determined using this method. nih.govresearchgate.nettandfonline.com

In the study of Vernodalinol, a suitable single crystal was grown and analyzed using a diffractometer. nih.gov The analysis provided precise data on bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. This confirmed its molecular formula as C₁₉H₂₂O₈ and established the cis-fused configuration of its α-methylene-δ-lactone ring. nih.govresearchgate.net The crystallographic data for related compounds like Vernodalinol and Vernolepin (B1683817) are invaluable, as they provide a reliable template for confirming the stereochemical details of other sesquiterpene lactones from the same family, including this compound. nih.govresearchgate.net

Table 3: Crystallographic Data for Vernodalinol

Parameter Value
Molecular Formula C₁₉H₂₂O₈
Crystal System Monoclinic
Space Group P2₁
a (Å) 6.1981
b (Å) 9.7736
c (Å) 15.545
β (°) 91.317
Volume (ų) 941.4

Data obtained from single-crystal X-ray diffraction analysis. nih.gov

Biosynthetic Pathways and Precursors Research of Vernomygdin

Proposed Biosynthetic Routes within Vernonia Species

While the precise biosynthetic pathway for vernomygdin has not been fully elucidated step-by-step, a route can be proposed based on the well-established pathways of other sesquiterpene lactones, particularly those within the Asteraceae family. up.ac.za this compound has been isolated from Vernonia amygdalina alongside other structurally related sesquiterpene lactones such as vernodalin (B1205544), vernolepin (B1683817), and vernodalol. conicet.gov.arresearchgate.netnih.gov

The biosynthesis is believed to begin with the cyclization of the universal C15 precursor, farnesyl pyrophosphate (FPP). up.ac.za For the vast majority of sesquiterpene lactones, this cyclization leads to a germacrane (B1241064) skeleton. up.ac.zawur.nl Specifically, the enzyme germacrene A synthase is thought to catalyze the conversion of FPP to (+)-germacrene A, which is considered the committed step towards the production of most sesquiterpene lactones in this plant family. nih.govup.ac.za

Following the formation of the germacrene A skeleton, a series of oxidative modifications occur. These steps are crucial for creating the characteristic lactone ring and other functional groups that define the final molecule. up.ac.za It is proposed that germacrene A is first oxidized to germacrene A acid. nih.govoup.com This acid is a key branching point from which various types of sesquiterpene lactones can be derived. tandfonline.com Further enzymatic hydroxylations and cyclizations lead to the formation of intermediates like costunolide (B1669451), which is a common precursor to more complex germacranolides and other skeletal types like the elemanolides, a group to which this compound and the related vernolepin belong. up.ac.zaconicet.gov.ar The transformation from a germacrane-type precursor to an elemanolide, like this compound, likely involves a Cope rearrangement, a well-known reaction in sesquiterpene chemistry. Semi-synthetic studies transforming related compounds into vernolepin suggest that these transformations mimic the natural biogenetic pathway within the Vernonia genus. conicet.gov.ar

Enzymatic Mechanisms Involved in Sesquiterpene Lactone Biosynthesis

The biosynthesis of this compound is a multi-enzyme process, relying on several key classes of enzymes that construct and modify the molecule.

Farnesyl Diphosphate (B83284) Synthase (FDS) : This enzyme catalyzes the condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP) to produce the C15 compound farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids. nih.gov

Sesquiterpene Synthases (STPSs) : Also known as sesquiterpene cyclases, these enzymes catalyze the first committed step in the pathway: the conversion of the linear FPP into a cyclic hydrocarbon skeleton. wur.nl In the case of this compound and related compounds, the key enzyme is likely a germacrene A synthase (GAS), which transforms FPP into germacrene A. nih.govoup.com

Cytochrome P450 Monooxygenases (CYPs) : This large and diverse superfamily of enzymes is responsible for the extensive oxidative modifications that follow the initial cyclization. tandfonline.com They perform a variety of reactions, including hydroxylations, epoxidations, and carboxylations. tandfonline.commdpi.com In sesquiterpene lactone biosynthesis, specific CYPs, such as germacrene A oxidase (GAO), catalyze the multi-step oxidation of the sesquiterpene olefin (e.g., germacrene A) to its corresponding acid (germacrene A acid). oup.com Subsequent CYPs, like costunolide synthase, introduce further hydroxyl groups that enable the spontaneous or enzyme-catalyzed formation of the lactone ring. tandfonline.com The structural diversity among this compound and its co-occurring lactones is largely attributed to the action of different, highly specific CYP enzymes in the later stages of the pathway. oup.com

Enzyme ClassFunction in this compound Biosynthesis
Farnesyl Diphosphate Synthase (FDS)Synthesizes farnesyl pyrophosphate (FPP) from IPP and DMAPP. nih.gov
Sesquiterpene Synthase (STPS)Cyclizes FPP to form the initial carbocyclic skeleton (e.g., germacrene A). wur.nl
Cytochrome P450 Monooxygenases (CYPs)Perform sequential oxidative reactions (hydroxylations, etc.) to form the carboxylic acid precursor and subsequent modifications leading to the final lactone structure. tandfonline.comoup.commdpi.com

Identification of Precursor Molecules and Intermediates

The biosynthetic pathway of this compound starts from simple five-carbon building blocks and proceeds through several key intermediates.

The primary precursors are derived from central carbon metabolism:

Isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) are the fundamental C5 units for all terpenoids. nih.gov In plants, they are produced through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. nih.govmdpi.com

The key intermediates in the specific pathway to sesquiterpene lactones are:

Farnesyl pyrophosphate (FPP) : This C15 molecule is the universal precursor for all sesquiterpenes, formed by the joining of three C5 units. nih.govup.ac.za

Germacrene A : As the product of FPP cyclization, this is considered the first dedicated intermediate in the biosynthesis of the majority of sesquiterpene lactones in the Asteraceae family. nih.govoup.com

Germacrene A acid : Formed by the oxidation of germacrene A, this molecule is a critical branch point intermediate leading to different lactone subtypes. nih.govtandfonline.com

Costunolide : This is one of the simplest germacranolide-type sesquiterpene lactones and is widely regarded as a common intermediate in the biosynthesis of many more complex derivatives found in nature. up.ac.za From costunolide or a similar germacranolide, further enzymatic steps would lead to the elemanolide skeleton of this compound.

Molecule TypeName(s)Role
Primary Precursors (C5)Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)Basic building blocks for terpenoid synthesis. nih.gov
General Precursor (C15)Farnesyl pyrophosphate (FPP)Direct precursor to the sesquiterpene skeleton. up.ac.za
Key IntermediatesGermacrene A, Germacrene A acid, CostunolideScaffolds that undergo sequential modification to produce diverse sesquiterpene lactones. nih.govtandfonline.comup.ac.za

Biogenetic Relationships with Other Plant Secondary Metabolites

This compound does not exist in isolation within Vernonia amygdalina. Its biosynthesis is closely linked to that of other sesquiterpene lactones found in the plant, such as vernodalin, vernolepin, and vernodalol. researchgate.netresearchgate.net These compounds often share the same skeletal type (e.g., elemanolide or germacranolide) and differ only in their oxidation patterns or attached functional groups. This suggests they share a common early biosynthetic pathway, likely up to a key intermediate like costunolide. up.ac.za The structural diversification then arises from the action of different "tailoring" enzymes, primarily from the CYP450 family, which create the unique features of each final product. oup.com

Beyond other sesquiterpene lactones, Vernonia species also produce entirely different classes of secondary metabolites, including flavonoids (like luteolin) and steroidal saponins (B1172615) (like vernoniosides). researchgate.netresearchgate.net The biosynthesis of these compounds occurs via distinct pathways. Flavonoids are derived from the shikimic acid and phenylpropanoid pathways, while the steroid core of saponins originates from the cyclization of 2,3-oxidosqualene, which itself is formed from FPP. While their biosynthetic routes are separate, they all draw from the same pool of primary metabolites (e.g., carbohydrates, amino acids) produced by the plant. The allocation of these basic resources into different specialized metabolic pathways is a complex and highly regulated process within the plant.

Preclinical Pharmacological and Biological Activities of Vernomygdin

Anticancer Research in In Vitro Models

Research explicitly detailing the in vitro anticancer activities of isolated Vernomygdin is sparse. While its cytotoxicity has been acknowledged since its initial discovery, in-depth studies on its specific mechanisms of action are not extensively reported in publicly accessible scientific literature. acs.org

Modulation of Cellular Proliferation and Viability

Specific data on the modulation of cellular proliferation and viability by pure this compound, including IC50 values across various cancer cell lines, are not detailed in the available research. Studies that mention this compound typically do so in the context of it being one of several cytotoxic compounds within Vernonia amygdalina extracts. alliedacademies.orgbiomedres.info The anticancer effects are often attributed to the synergistic action of the various phytochemicals present in the extract rather than to this compound in isolation. plos.org

Induction of Apoptosis in Cancer Cell Lines

There is a lack of specific studies investigating the direct role of this compound in inducing apoptosis. Research on Vernonia amygdalina extracts indicates the induction of apoptosis through caspase-dependent pathways, but the individual contribution of this compound to this process has not been elucidated. plos.orgnih.gov Reports on related compounds like vernodalin (B1205544) show detailed apoptotic mechanisms, but this information cannot be directly extrapolated to this compound without specific experimental evidence. researchgate.netresearchgate.net

Inhibition of Cell Migration and Invasion

No specific studies were found that investigated the effect of isolated this compound on the inhibition of cancer cell migration and invasion. While some reports touch upon the anti-migratory effects of Vernonia amygdalina extracts, the role of this compound in this activity is not specified. ukm.my

Cell Cycle Perturbation Studies

Detailed studies on how this compound may perturb the cell cycle in cancer cells are not available in the reviewed literature. While extracts of Vernonia amygdalina have been shown to cause cell cycle arrest, the specific impact of this compound remains uninvestigated. plos.org

Investigational Studies in Animal Models (e.g., Xenograft models)

There is no available data from investigational studies in animal models, such as xenograft models, that specifically evaluate the in vivo anticancer efficacy of this compound. Preclinical in vivo studies have largely focused on the broader extracts of Vernonia amygdalina. iu.edunih.govreactionbiology.com

Antimicrobial Research

This compound is one of the key bioactive constituents believed to be responsible for the antimicrobial properties of Vernonia amygdalina. scispace.com Sesquiterpene lactones as a group are recognized for their antibacterial, antifungal, and antiprotozoal effects. scispace.com

This compound has been identified as a cytotoxic sesquiterpene lactone, contributing to the antibacterial profile of Vernonia amygdalina extracts. begellhouse.com While studies specifically detailing the antibacterial spectrum of isolated this compound are limited, the activity of extracts containing this compound has been well-documented. For instance, extracts from the roots of Vernonia amygdalina, which contain this compound, have demonstrated inhibitory effects against several pathogenic bacteria. researchgate.net

Research on related sesquiterpene lactones from the same plant, such as vernolide (B1233872), shows significant bactericidal activity, particularly against Gram-positive bacteria, including Bacillus cereus, Staphylococcus aureus, and Micrococcus kristinae. researchgate.net The chloroform (B151607) extract of V. amygdalina flowers, also containing these lactones, showed strong activity against S. aureus. researchgate.net Given that this compound is a prominent sesquiterpene lactone in the plant, it is inferred to be a significant contributor to the observed antibacterial efficacy. The cytotoxic nature of this compound suggests that its antibacterial action may be linked to a general toxicity mechanism. tjpr.orgbiomedres.info

Table 1: Antibacterial Activity of Vernonia amygdalina Extracts Containing this compound This table presents data from extracts of *Vernonia amygdalina, where this compound is a known bioactive component.*

Bacterial StrainPlant Part/ExtractActivity/MeasurementResultReference
Staphylococcus aureusRoot (Chloroform Extract)Zone of Inhibition (100 mg/mL)10.6 mm nih.gov
Streptococcus pneumoniaeRoot (Chloroform Extract)Zone of Inhibition (100 mg/mL)9.3 mm nih.gov
Escherichia coliRoot (Chloroform Extract)Zone of Inhibition (100 mg/mL)8.0 mm nih.gov
Salmonella typhiRoot (Chloroform Extract)Zone of Inhibition (100 mg/mL)8.7 mm nih.gov
Klebsiella sp.Leaf (Acetone-ethanolic Extract)High SusceptibilityNot specified researchgate.net

The antifungal potential of this compound is suggested by studies on Vernonia amygdalina extracts and its constituent sesquiterpene lactones. scispace.com Extracts of the plant have shown efficacy against various fungal pathogens, including Candida albicans. researchgate.netscribd.com

While direct testing of isolated this compound is not extensively reported, related compounds from the plant have demonstrated notable antifungal action. For example, vernolide showed high activity against Penicillium notatum, Aspergillus flavus, and Aspergillus niger. researchgate.net Vernodalol also exhibited moderate inhibition against these species. researchgate.net These findings support the role of the sesquiterpene lactone class, to which this compound belongs, in combating fungal infections. The mechanism is likely tied to the cytotoxic properties of these compounds, which can disrupt fungal cell integrity.

**Table 2: Antifungal Activity of Sesquiterpene Lactones from Vernonia amygdalina*** *This table shows data for compounds structurally related to this compound, isolated from the same plant.

Fungal StrainCompoundActivity (LC50)Reference
Penicillium notatumVernolide0.2 mg/ml researchgate.net
Aspergillus flavusVernolide0.3 mg/ml researchgate.net
Aspergillus nigerVernolide0.4 mg/ml researchgate.net
Aspergillus flavusVernodalol0.3 mg/ml researchgate.net
Penicillium notatumVernodalol0.4 mg/ml researchgate.net
Aspergillus nigerVernodalol0.5 mg/ml researchgate.net

This compound has been identified as a compound of interest in the search for new antiprotozoal agents, largely due to the traditional use of Vernonia amygdalina against malaria. researchgate.net Research has confirmed that this compound is a cytotoxic sesquiterpene lactone, a characteristic often linked to antiparasitic activity. begellhouse.combiomedres.info

Studies investigating the transmission-blocking potential of V. amygdalina against Plasmodium falciparum, the parasite responsible for malaria, have highlighted the activity of its extracts and fractions. nih.gov While these extracts showed a significant ability to inhibit parasite development, they also displayed considerable cytotoxicity against human cell lines. nih.gov This suggests that the antiprotozoal effect of constituents like this compound may be due to general toxicity rather than a selective action against the parasite. frontiersin.org For example, one study noted that a compound with broad antiprotozoal activity against P. falciparum, Leishmania donovani, and Trypanosoma brucei was also toxic to VERO cells, indicating a lack of selectivity. frontiersin.org This profile of potent but non-selective cytotoxicity is a characteristic feature of many sesquiterpene lactones, including this compound.

Antifungal Activity Investigations

Antioxidant Research

The antioxidant properties of Vernonia amygdalina are well-established and are attributed to its rich mixture of phytochemicals, including flavonoids, phenolics, and sesquiterpene lactones like this compound. tjpr.orgresearchgate.net These compounds contribute to the plant's ability to counteract oxidative stress, a key factor in various chronic diseases.

Reactive Oxygen Species (ROS) are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that are generated during normal metabolism. nih.gov While they play roles in cell signaling, their overproduction leads to oxidative stress, causing damage to lipids, proteins, and DNA. nih.gov Antioxidants can neutralize these harmful molecules.

There is a lack of direct research on how isolated this compound specifically modulates ROS. However, studies on the closely related compound, vernodalin, have shown that it can trigger ROS-mediated apoptosis (programmed cell death) in cancer cells. rjsvd.com This suggests that sesquiterpene lactones from V. amygdalina may act as pro-oxidants in certain contexts, increasing ROS to induce cell death, which is a potential mechanism for their anticancer effects. This dual role, acting as both an antioxidant and a pro-oxidant depending on the cellular environment, highlights the complex nature of ROS modulation by these compounds.

The body has its own defense system against oxidative stress, which includes endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and the glutathione (B108866) (GSH) system. mdpi.comnih.gov

Superoxide Dismutase (SOD): This enzyme is the first line of defense, converting harmful superoxide radicals into hydrogen peroxide. mdpi.com

Catalase (CAT): Found in peroxisomes, catalase breaks down hydrogen peroxide into harmless water and oxygen. mdpi.com

Glutathione (GSH) System: This system, including glutathione peroxidase, uses glutathione to reduce hydrogen peroxide and other peroxides, protecting cells from damage. scirp.org

While no studies have specifically investigated the effect of isolated this compound on these enzyme systems, extracts from V. amygdalina that contain this compound have been shown to enhance the body's antioxidant defenses. mdpi.com Research indicates that treatment with the plant's extracts can increase the activity of enzymes like SOD and catalase, thereby bolstering the cell's ability to manage oxidative stress. mdpi.comresearchgate.net This suggests that this compound, as a key bioactive component, likely contributes to the upregulation of these protective enzyme systems.

Free Radical Scavenging Capabilities

Extracts of Vernonia amygdalina, containing this compound, have demonstrated significant free radical scavenging and antioxidant properties in various in vitro assays. nih.govnih.gov The antioxidant capacity is a key mechanism underlying many of the plant's reported therapeutic effects. shu.ac.uk

Different solvent extracts of V. amygdalina leaves have been shown to scavenge free radicals in a concentration-dependent manner. nih.gov For instance, methanolic and ethanolic extracts have exhibited potent scavenging activity against the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. nih.govunimma.ac.id The antioxidant potential is often attributed to the presence of phenolic and flavonoid compounds, although sesquiterpene lactones like this compound are also believed to contribute to these effects. scite.aiunimma.ac.id

In one study, the ethanolic extract of V. amygdalina leaves demonstrated a noteworthy ability to scavenge DPPH radicals, with an IC50 value of 111.8 µg/ml, which is comparable to that of Ocimum gratissimum, another plant known for its antioxidant properties. ajol.info Further research has highlighted the potent antioxidant activity of purified extracts, with one study reporting a very strong DPPH scavenging activity with an IC50 value of 13.54±0.10 µg/mL. unimma.ac.id

The table below summarizes the findings from various studies on the free radical scavenging activity of Vernonia amygdalina extracts.

Extract/Compound Assay IC50 Value (µg/mL) Source
Methanol (B129727) ExtractDPPH94.92 researchgate.net
Ethanol (B145695) ExtractDPPH94.83 researchgate.net
Aqueous ExtractDPPH111.4 researchgate.net
Methanol ExtractABTS179.8 researchgate.net
Ethanol ExtractABTS256.9 researchgate.net
Aqueous ExtractABTS334.3 researchgate.net
Isopropanol ExtractAntioxidant Activity4.0 nih.gov
Ethanol ExtractAntioxidant Activity4.0 nih.gov
Purified ExtractDPPH13.54 ± 0.10 unimma.ac.id

This table presents data from studies on Vernonia amygdalina extracts. The specific contribution of this compound to these activities has not been isolated.

Antidiabetic Research in Preclinical Models

Extracts of Vernonia amygdalina have been extensively investigated for their antidiabetic potential in various preclinical models. researchgate.net These studies suggest that the plant's constituents, including this compound, may influence glucose homeostasis through multiple mechanisms. colab.ws

Research on a chloroform fraction of Vernonia amygdalina administered to streptozotocin-induced diabetic rats provided significant insights into its mechanistic action on glucose metabolism. The study revealed that the extract has little to no effect on glycolysis. Instead, its antidiabetic effect appears to be mediated primarily in the liver through the simultaneous suppression of gluconeogenesis and the potentiation of glucose oxidation via the pentose (B10789219) phosphate (B84403) pathway (PPP).

Key findings from this study include a significant decrease in the expression of crucial gluconeogenic enzymes in the liver and muscle of diabetic rats treated with the extract. The enzymes affected were:

Fructose 1,6-bisphosphatase

Phosphoenolpyruvate carboxykinase

Glucose 6-phosphatase

Conversely, the expression of Glucose-6-phosphate dehydrogenase (G6PDH), the rate-limiting enzyme of the pentose phosphate pathway, was significantly increased in the liver of treated rats. This suggests an enhanced oxidation of glucose through the PPP, which is crucial for producing NADPH and ribose-5-phosphate.

Preclinical evidence indicates that extracts of Vernonia amygdalina can enhance cellular glucose uptake and utilization. Studies have shown that hot water infusions of the plant's leaves can stimulate glucose uptake in rat brain tissues. researchgate.net This effect is considered beneficial in the context of type 2 diabetes, where brain glucose uptake is often diminished.

Influence on Glucose Metabolism Pathways (e.g., Gluconeogenesis, Pentose Phosphate Pathway)

Other Investigational Biological Activities (e.g., Anti-inflammatory, Hepatoprotective, Neuroprotective, Immunomodulatory)

Bioactive compounds within Vernonia amygdalina, including this compound, are associated with a spectrum of other pharmacological activities that are under investigation. shu.ac.ukresearchgate.net

Anti-inflammatory Activity: Extracts of V. amygdalina have demonstrated anti-inflammatory properties in preclinical studies. researchgate.net These effects are linked to the reduction of pro-inflammatory mediators. For instance, some studies have reported that the extracts can suppress the production of inflammatory cytokines. researchgate.net This anti-inflammatory action is also thought to contribute to the plant's other therapeutic effects, such as its neuroprotective and hepatoprotective activities. researchgate.netmdpi.com

Hepatoprotective Activity: The hepatoprotective potential of Vernonia amygdalina extracts has been observed in animal models of liver injury induced by toxins such as paracetamol and alcohol. jfda-online.comnih.govcuhk.edu.hk The protective mechanism is often attributed to the antioxidant properties of the plant's constituents, which help to mitigate oxidative stress and lipid peroxidation in liver tissues. mdpi.com Studies have shown that administration of the extract can lead to a significant reversal of elevated liver enzyme levels and improvements in the histopathological structure of the liver. nih.govfrontiersin.org

Neuroprotective Activity: There is emerging evidence for the neuroprotective effects of Vernonia amygdalina from in vitro and in vivo studies. The proposed mechanisms for this neuroprotection include the antioxidant and anti-inflammatory properties of its phytochemicals, which can cross the blood-brain barrier. mdpi.com These properties may help to protect neuronal cells from damage induced by oxidative stress and neuroinflammation, which are implicated in the pathology of neurodegenerative diseases.

Immunomodulatory Activity: Vernonia amygdalina extracts have been reported to possess immunomodulatory effects. colab.wsresearchgate.net Preclinical studies in animal models have shown that consumption of the aqueous extract can lead to significant increases in CD4+ cell counts, as well as white blood cell and total lymphocyte counts. researchgate.net Furthermore, some findings suggest an anti-inflammatory effect through the modulation of monocyte levels. researchgate.net These results indicate that constituents of V. amygdalina may play a role in modulating immune responses. mdpi.com

Molecular and Cellular Mechanisms of Action of Vernomygdin

Targeting of Specific Signaling Pathways

Vernomygdin's activity is significantly linked to its ability to modulate key signaling cascades that are fundamental to cell growth, proliferation, and survival.

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and stress responses. mdpi.comassaygenie.com This pathway involves a three-tiered kinase system: a MAP3K, a MAP2K, and a MAPK. mdpi.com Key members of the mammalian MAPK family include the c-Jun NH(2)-terminal kinase (JNK) and p38 proteins. hum-ecol.ru

Research indicates that the biological activities of this compound, in conjunction with its related compound Vernodalin (B1205544), involve the modulation of the MAPK pathway. hum-ecol.ru Specifically, their mechanisms of action have been associated with the JNK and p38-MAPK/MSK1 pathways. hum-ecol.ru The persistent activation of JNK and p38 signaling pathways is often linked to cellular stress responses and apoptosis. mdpi.com Extracts from Vernonia amygdalina have been observed to reduce the levels of phosphorylated ERK1/2, another key component of the MAPK pathway, suggesting a multi-faceted regulatory role. iiarjournals.org

PI3K/Akt Signaling Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a primary mediator of cell survival, proliferation, and metabolism. stemcell.comjppres.com This pathway is activated by various growth factors and cellular stimuli, leading to the activation of the serine/threonine kinase Akt, which then phosphorylates numerous downstream targets to inhibit apoptosis and promote growth. stemcell.comnih.govnih.gov

Studies utilizing extracts from Vernonia amygdalina, which contains this compound, have demonstrated an inhibitory effect on the PI3K/Akt signaling pathway. hum-ecol.ru This inhibition is a key aspect of the extract's observed anti-proliferative and pro-apoptotic effects. spandidos-publications.com By downregulating the PI3K/Akt pathway, this compound can contribute to the suppression of survival signals within cells, thereby sensitizing them to apoptotic stimuli.

Pathways Related to Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular program where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal cells. oncotarget.comabcam.com This process is characterized by the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers like N-cadherin and Vimentin. abcam.comnih.gov

Phytochemicals found in Vernonia amygdalina, including this compound, have been identified as modulators of epithelial-mesenchymal transformation. researchgate.net Research has shown that extracts from this plant can inhibit EMT. This is evidenced by the observed upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker Vimentin. The inhibition of the PI3K/Akt signaling pathway is believed to be a contributing mechanism to this EMT reversal.

Interactions with Cellular Components

This compound's effects are not limited to signaling pathways; it also directly and indirectly affects the function of cellular organelles and the expression of key proteins.

Effects on Cellular Organelles (e.g., Mitochondria)

Mitochondria are central to cellular metabolism and are key regulators of programmed cell death, or apoptosis. nih.gov The integrity of the mitochondrial membrane is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like BAX). iiarjournals.orgnih.gov

The induction of apoptosis is a recognized mechanism of compounds found in Vernonia species. researchgate.net this compound is implicated in inducing apoptosis through the intrinsic, or mitochondrial, pathway. spandidos-publications.complos.org This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. spandidos-publications.comnih.gov This release is often triggered by a decrease in the ratio of anti-apoptotic Bcl-2 to pro-apoptotic BAX proteins. iiarjournals.org The cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase cascades (specifically initiator caspase-9 and effector caspases) that execute the apoptotic program. nih.govplos.org

Modulation of Protein Expression and Activity

The modulation of signaling pathways and cellular processes by this compound is fundamentally achieved through changes in the expression and activity of various proteins. mdpi.com These alterations are the direct consequence of the compound's interference with upstream signaling events.

The table below summarizes the key proteins that are modulated by this compound and associated extracts. This includes proteins within the MAPK and PI3K/Akt pathways, as well as markers of the EMT process and regulators of apoptosis.

Protein/Protein Family Cellular Process Observed Effect of this compound/Source Extract
JNK MAPK SignalingImplicated in cellular response hum-ecol.ru
p38 MAPK MAPK SignalingImplicated in cellular response hum-ecol.ru
p-ERK1/2 MAPK SignalingReduced expression iiarjournals.org
Akt PI3K/Akt SignalingPathway is inhibited hum-ecol.ru
E-cadherin Epithelial-Mesenchymal TransitionUpregulated (EMT inhibition)
Vimentin Epithelial-Mesenchymal TransitionDownregulated (EMT inhibition)
Bcl-2 Apoptosis RegulationDownregulated iiarjournals.orgnih.gov
BAX Apoptosis RegulationUpregulated/Cleaved iiarjournals.org
Caspase-9 Apoptosis ExecutionActivated nih.govplos.org
Caspase-3/7 Apoptosis ExecutionActivated nih.govplos.org
PARP DNA Repair/ApoptosisCleaved (indicative of apoptosis) nih.gov

Influence on Gene Regulation and Expression

This compound is a sesquiterpene lactone identified as one of the primary cytotoxic constituents of the plant Vernonia amygdalina. nih.govmdpi.com While detailed investigations into the specific gene regulatory mechanisms of isolated this compound are limited, research points towards its involvement in crucial signaling pathways that control gene expression related to cell growth and survival.

A key pathway implicated in the action of sesquiterpene lactones from Vernonia amygdalina is the PI3K/Akt signaling cascade. This pathway is fundamental in promoting cell division and preventing cell death, and its inhibition is a target for cancer therapy. wu.ac.th Research on breast cancer cells has demonstrated that a combination of sesquiterpene lactones, explicitly including Vernodalol, Vernodalinol, and this compound, effectively suppressed the phosphorylation of PI3K and AKT1. wu.ac.th The deactivation of this pathway hinders downstream signaling, which would otherwise lead to the transcription of genes essential for cell proliferation and survival. Although this finding comes from studying a combination of compounds, it strongly suggests that this compound contributes to the downregulation of this critical pro-survival gene expression pathway.

The parent plant extract of Vernonia amygdalina has been shown to modulate the expression of several genes involved in cell cycle progression and apoptosis. researchgate.net However, the precise contribution of this compound alone to these broader gene regulatory effects requires further specific investigation.

Mechanisms Underlying Apoptotic Induction

This compound has been identified as a cytotoxic compound, a property often linked to the induction of apoptosis, or programmed cell death. mdpi.comnih.gov Apoptosis is a highly regulated process involving a cascade of molecular events. While direct studies detailing the complete apoptotic mechanism of this compound are not extensively available, the actions of closely related sesquiterpene lactones isolated from the same plant provide a strong model for its likely mechanism.

For instance, Vernodalin, a compound structurally similar to this compound, has been shown to induce apoptosis in human breast cancer cells through the intrinsic, or mitochondrial, pathway. nih.govplos.org This process involves several key steps:

Generation of Reactive Oxygen Species (ROS): An increase in ROS can lead to cellular damage and trigger apoptotic signaling.

Downregulation of Anti-Apoptotic Proteins: A decrease in proteins like Bcl-2 and Bcl-xL, which normally protect the mitochondria. nih.gov

Mitochondrial Disruption: The loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol. nih.gov

Caspase Activation: Cytochrome c release triggers the activation of a cascade of enzymes known as caspases, particularly the initiator caspase-9 and the executioner caspases-3/7. nih.govplos.org

Execution of Apoptosis: Activated caspases proceed to cleave essential cellular substrates, such as PARP (Poly (ADP-ribose) polymerase), leading to DNA fragmentation and the characteristic morphological changes of apoptosis. nih.gov

It is plausible that this compound induces apoptosis through a similar caspase-dependent mechanism centered on mitochondrial dysfunction. Extracts of Vernonia amygdalina, which contain this compound, have been confirmed to induce apoptosis, as measured by an increase in Annexin V-positive cells, indicating the externalization of phosphatidylserine—a hallmark of early apoptosis. plos.org

Molecular Basis of Cell Cycle Arrest

The cytotoxic effects of many anti-cancer compounds are mediated by their ability to halt the cell cycle, preventing cancer cells from replicating. While this compound's specific impact on cell cycle checkpoints has not been independently detailed, studies on the extracts from which it is derived and its sister compounds provide significant insight into the probable mechanisms.

Extracts of Vernonia amygdalina are known to induce cell cycle arrest, although the specific phase can differ between cancer cell types. tjpr.org For example, G1/S phase arrest has been observed in MCF-7 breast cancer cells. nih.gov This arrest is associated with the modulation of key regulatory proteins. The progression through the cell cycle is driven by complexes of cyclins and cyclin-dependent kinases (CDKs). Their activity is negatively regulated by cyclin-dependent kinase inhibitors (CDKIs).

Research on Vernodalol, another sesquiterpene lactone, demonstrated that it causes cell cycle arrest in the G2/M phase. spandidos-publications.com This arrest was linked to the upregulation of the CDKI p21 and the downregulation of Cdc25, a phosphatase that activates the cyclin B-Cdk1 complex required for entry into mitosis. spandidos-publications.com

The table below summarizes the molecular targets identified for sesquiterpene lactones from Vernonia species, which are the likely, though not yet confirmed, targets for this compound.

Cellular Process Potential Molecular Target Observed Effect Associated Compound(s)
Gene Regulation PI3K/Akt PathwaySuppression of PhosphorylationVernodalol, Vernodalinol, This compound (in combination) wu.ac.th
Apoptosis Caspase-9, Caspase-3/7ActivationVernodalin nih.govplos.org
Apoptosis Bcl-2, Bcl-xLDownregulationVernodalin nih.gov
Cell Cycle Arrest p21UpregulationVernodalol spandidos-publications.com
Cell Cycle Arrest Cdc25DownregulationVernodalol spandidos-publications.com

Given these findings, it is highly probable that this compound exerts its cytotoxic activity by interrupting the normal progression of the cell cycle through the modulation of regulatory proteins like cyclins, CDKs, and CDKIs, though direct evidence is pending.

Synthetic Strategies and Analog Development for Research

Total Synthesis Approaches to Vernomygdin and Related Sesquiterpenes

The total synthesis of this compound and its close relatives, such as the highly studied vernolepin (B1683817), represents a formidable challenge in organic chemistry due to their dense stereochemical complexity and reactive functional groups. These molecules belong to the elemane bis-lactones, featuring a characteristic 2-oxa-cis-decalin skeleton.

Key challenges in the synthesis of these compounds include:

Stereocontrol: Establishing the correct relative and absolute stereochemistry at multiple chiral centers.

Lactone Formation: Constructing two separate lactone rings, one of which is an α-methylene-γ-lactone, a known reactive Michael acceptor.

Ring System Assembly: Forming the strained and complex fused ring system of the decalin core.

The pioneering work on the total synthesis of (±)-vernolepin and (±)-vernomenin by the groups of Grieco and Danishefsky in the 1970s laid the groundwork for this field. acs.orgscispace.comacs.orgnih.gov These approaches, while lengthy, demonstrated feasible, albeit challenging, pathways to the core structure. For instance, a notable strategy involved a multi-step sequence that established the cis-fused hydroindanone system early, followed by a Baeyer-Villiger oxidation to form a key lactone, and subsequent functional group manipulations to complete the structure.

Later strategies have sought to improve efficiency. For example, approaches have been developed from other natural products like germacranolides, which can be rearranged to form the desired elemanolide skeleton. This can involve palladium-promoted rearrangements or Cope rearrangements to construct the core ring system. uzh.ch The development of novel synthetic methods, such as those for creating α-methylenebutyrolactones, has also been spurred by the challenge of synthesizing these complex molecules. kisti.re.kr The intricate and strained polycyclic frameworks of terpenes continue to drive innovation in synthetic strategies. uzh.ch

Semi-Synthetic Modifications for Analog Creation

Semi-synthesis, which uses an abundant, naturally isolated starting material for chemical modification, offers a more direct route to producing analogs than total synthesis. numberanalytics.com This approach is particularly valuable for sesquiterpene lactones, where a related compound can be isolated in larger quantities and used as a scaffold.

A prime example is the semi-synthesis of (+)-vernolepin from (+)-minimolide, a germacranolide that is the major sesquiterpene lactone in the Mikania minima plant. This process involves a four-reaction sequence:

Cope Rearrangement: To transform the germacrane (B1241064) skeleton into the desired elemane framework.

Oxidations (two steps): To introduce necessary oxygen functionalities.

Selective Hydrolysis: To remove protecting groups.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding which parts of a molecule are responsible for its biological effects. For this compound and its relatives, SAR studies have been crucial in identifying the key pharmacophores. The primary goal is to correlate changes in chemical structure with changes in biological activity, guiding the design of more potent and selective compounds. researchgate.net

Key findings from SAR studies on this compound-like sesquiterpene lactones include:

The α-Methylene-γ-lactone Moiety: This functional group is widely considered essential for the cytotoxic and other biological activities of many sesquiterpene lactones. It acts as a Michael acceptor, reacting with nucleophilic residues (like cysteine) in biological macromolecules, such as proteins.

The Epoxide Group: The presence and stereochemistry of the epoxide ring also significantly influence activity.

Acyl Groups: Modifications to the acyl side chains can modulate the lipophilicity and, consequently, the activity of the compounds. For instance, interconversion between vernodalin (B1205544) and this compound involves changes in these groups. researchgate.net

By synthesizing a series of analogs where these specific functional groups are modified or removed—for example, by reducing the exocyclic double bond of the lactone or altering the side chains—researchers can systematically probe their importance. researchgate.net Studies have shown that while some derivatives exhibit enhanced activity compared to the parent compound, the core lactone structure often remains critical. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling in Analog Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and analog design. tarosdiscovery.comresearchgate.netgoogle.com These methods allow researchers to model and simulate chemical and biological systems at the molecular level, providing insights that can guide synthetic efforts and reduce the need for trial-and-error experimentation. ethernet.edu.etkallipos.gr

In the context of this compound analog design, computational approaches can be applied in several ways:

Pharmacophore Modeling: Identifying the three-dimensional arrangement of essential functional groups (the pharmacophore) required for biological activity. This model can then be used to design new molecules that fit the same criteria.

Molecular Docking: Simulating the interaction between a ligand (like a this compound analog) and a target protein. This can predict the binding affinity and orientation of the analog in the protein's active site, helping to prioritize which analogs to synthesize. For example, vernodalin and vernolide (B1233872) have been studied in silico for their binding affinity to viral proteases. researchgate.net

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs. tjnpr.org For instance, studies have used computational methods to predict whether compounds like this compound and vernodalin would be substrates for metabolic enzymes like Cytochrome P450, which affects how they are processed in the body. tjnpr.org

By combining these computational techniques, scientists can rationally design novel analogs of this compound with a higher probability of desired activity and improved pharmacokinetic profiles before committing to their synthesis in the laboratory. tarosdiscovery.com

Interactions with Biomolecules and Biological Systems

Protein-Vernomygdin Binding Studies

In silico protein-vernomygdin binding studies have been crucial in identifying potential protein targets and predicting the affinity of these interactions. Molecular docking simulations calculate a binding energy (ΔG), where a more negative value indicates a stronger, more favorable binding interaction between the ligand (Vernomygdin) and the protein.

One area of investigation has been its potential against pathogens. A study targeting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (pfDHFR-TS), an essential enzyme for the malaria parasite, found that this compound exhibited a strong binding affinity. nih.gov Similarly, in the context of viral pathogens, this compound was evaluated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. The docking studies indicated a moderate binding affinity to the Mpro active site. dntb.gov.ua Further research identified a specific hydrogen bond interaction between this compound and the amino acid residue HIS163 of the 3CLpro. semanticscholar.org

In cancer-related research, this compound has been studied for its interaction with receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are implicated in tumor growth and angiogenesis. bezmialemscience.org Computational screenings suggest that this compound can bind to these receptors, indicating a potential for inhibitory activity. bezmialemscience.orgunar.ac.id

Target ProteinOrganism/Disease ContextPredicted Binding Energy (ΔG) kcal/molReference
Dihydrofolate reductase-thymidylate synthase (pfDHFR-TS)Plasmodium falciparum (Malaria)-9.2 nih.gov
Main Protease (Mpro/3CLpro)SARS-CoV-2-7.2 dntb.gov.ua
Epidermal Growth Factor Receptor (EGFR)CancerData suggests strong interaction bezmialemscience.orgunar.ac.id
Vascular Endothelial Growth Factor Receptor (VEGFR)CancerData suggests strong interaction bezmialemscience.orgunar.ac.id

Nucleic Acid Interactions (DNA, RNA)

Direct interactions between small molecules and nucleic acids, such as deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), are critical for the mechanism of action of many therapeutic agents. arrakistx.comnih.gov These interactions can occur through various modes, including intercalation (insertion between base pairs), groove binding, or electrostatic interactions with the phosphate (B84403) backbone. arrakistx.comnih.gov

Currently, there is a lack of published research focusing specifically on the direct binding of purified this compound to DNA or RNA. While studies on crude extracts from Vernonia amygdalina have reported the induction of minimal DNA damage in cancer cell lines, these effects are the result of a complex mixture of phytochemicals and cannot be attributed to this compound alone. mdpi.com

Although direct binding studies are absent, this compound may exert an indirect influence on nucleic acid metabolism. Its documented inhibition of enzymes like Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (pfDHFR-TS) is a key example. nih.gov This enzyme is vital for the synthesis of pyrimidines, which are essential building blocks for DNA. nih.gov By inhibiting this enzyme, this compound can disrupt the supply of nucleotides, thereby interfering with DNA replication and repair in the parasite. This represents an indirect mechanism of affecting nucleic acid-related processes.

Enzyme Modulation and Inhibition Studies

Enzyme modulators are compounds that alter the catalytic activity of an enzyme, often through inhibition. nih.govfrontiersin.org The majority of research into this compound's bioactivity has focused on its potential as an enzyme inhibitor, primarily through computational prediction and molecular docking studies. These in silico analyses predict that this compound may possess broad inhibitory activity against several classes of enzymes, including kinases and proteases. nih.gov

Key findings include:

Antiparasitic Targets: this compound is predicted to be a potent inhibitor of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (pfDHFR-TS). nih.gov The strong binding affinity observed in docking studies suggests it could effectively block the enzyme's active site, disrupting folate metabolism essential for the parasite's survival. nih.govnih.gov

Antiviral Targets: The compound has been identified as a potential inhibitor of the SARS-CoV-2 main protease (3CLpro). dntb.gov.uasemanticscholar.org By binding to the catalytic site, it is predicted to interfere with the proteolytic processing required for viral replication.

Cancer-Related Kinases: In silico studies have explored this compound's interaction with the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). bezmialemscience.orgunar.ac.id These receptor tyrosine kinases are crucial in cell signaling pathways that promote tumor growth and angiogenesis. The docking results suggest that this compound may inhibit their function. bezmialemscience.orgunar.ac.id

Target EnzymeEnzyme ClassBiological ContextKey Finding (from In Silico Studies)Reference
Dihydrofolate reductase-thymidylate synthase (pfDHFR-TS)Reductase/SynthaseMalaria (P. falciparum)Predicted potent inhibitor with strong binding affinity. nih.govnih.gov
Main Protease (Mpro/3CLpro)Cysteine ProteaseVirology (SARS-CoV-2)Predicted to bind to the catalytic site and inhibit activity. dntb.gov.uasemanticscholar.org
Epidermal Growth Factor Receptor (EGFR)Receptor Tyrosine KinaseCancerPredicted to have inhibitory qualities. bezmialemscience.orgunar.ac.id
Vascular Endothelial Growth Factor Receptor (VEGFR)Receptor Tyrosine KinaseCancerPredicted to have inhibitory qualities. bezmialemscience.orgunar.ac.id

Membrane Interactions and Permeability Research

The interaction of a compound with the cell membrane is a critical factor that influences its ability to enter the cell and reach intracellular targets. bezmialemscience.orgunar.ac.id Research on fractions from plants containing this compound and related compounds suggests that these sesquiterpene lactones can significantly interact with and alter the properties of biological membranes.

A study on a chloroform (B151607) fraction of Centratherum anthelminticum seeds, a plant known to contain related sesquiterpene lactones, demonstrated that the fraction could induce intracellular reactive oxygen species (ROS). nih.gov This oxidative stress was linked to subsequent increases in cell membrane permeability and a reduction in the mitochondrial membrane potential (MMP). nih.govresearchgate.net

Computational Modeling of Molecular Interactions

Computational modeling has been the primary tool for investigating the molecular interactions of this compound. nih.govdynamic-biosensors.com These in silico techniques provide valuable insights into how this compound might bind to biological targets at an atomic level, guiding further experimental research.

Molecular Docking: This is the most frequently used method to study this compound. bezmialemscience.org It involves placing a 3D model of this compound into the binding site of a target protein's crystal structure. Sophisticated algorithms, such as those used in AutoDock Vina, then calculate the most likely binding pose and estimate the binding affinity, typically expressed as a binding energy (ΔG) in kcal/mol. nih.govunar.ac.id These studies have successfully predicted this compound's interactions with the active sites of enzymes like pfDHFR-TS and SARS-CoV-2 Mpro, identifying key interacting amino acid residues. nih.govdntb.gov.uasemanticscholar.org

Molecular Dynamics (MD) Simulations: While less specific information is available for this compound itself, MD simulations have been used to study the stability of complexes between phytochemicals from Vernonia amygdalina and their protein targets. researchgate.net MD simulations model the movements of atoms in the protein-ligand complex over time, providing information on the stability and dynamics of the interaction. This can confirm whether the binding pose predicted by docking is stable in a simulated physiological environment.

These computational approaches have been instrumental in forming hypotheses about this compound's mechanisms of action by identifying its most probable molecular targets and characterizing the nature of the binding interactions. semanticscholar.orgnih.gov

Future Research Directions and Emerging Paradigms for Vernomygdin Studies

Elucidation of Underexplored Biological Activities

While initial studies have focused on vernomygdin's cytotoxic and antimalarial properties, a vast landscape of its potential biological activities remains underexplored. nih.govscispace.com The broad-spectrum traditional uses of Vernonia amygdalina for ailments like diabetes, liver diseases, and inflammation suggest that its constituent compounds, including this compound, may possess a wider range of pharmacological effects. researchgate.netresearchgate.net Future research should systematically investigate these underexplored areas.

Metabolomics studies on less common biological samples could provide insights into this compound's effects on metabolic pathways. mdpi.comnih.gov Given that extracts of V. amygdalina have shown potential in managing diabetes and possess antioxidant properties, a direct investigation into this compound's role in metabolic regulation and oxidative stress is warranted. researchgate.netresearchgate.net Furthermore, the neuroprotective activities attributed to the plant extract invite dedicated studies to determine if this compound can cross the blood-brain barrier and exert effects on neurological pathways. researchgate.net

Table 1: Potential Underexplored Research Areas for this compound

Research AreaRationalePotential Impact
Neuroprotection V. amygdalina extracts show neuroprotective potential. researchgate.netDevelopment of therapies for neurodegenerative diseases.
Metabolic Regulation Traditional use for diabetes; extracts show anti-diabetic effects. researchgate.netresearchgate.netNew approaches for managing metabolic syndrome and type 2 diabetes. nih.gov
Immunomodulation V. amygdalina extracts have demonstrated effects on immune cells like CD4. researchgate.netApplications in autoimmune disorders or as an adjunct to immunotherapy.
Antiviral Activity Traditional use against viral diseases. researchgate.netDiscovery of new antiviral agents.

Deeper Investigation into Mechanisms at the Systems Biology Level

To move beyond a simple, single-target understanding of this compound's action, future research must adopt a systems biology approach. researchhub.comnih.gov This involves studying how the compound affects complex intracellular networks and pathways. worrydream.com Rather than focusing on one protein, systems biology aims to understand the global changes within a cell or organism upon treatment. mit.edu

Techniques like transcriptomics, proteomics, and metabolomics can reveal comprehensive changes in gene expression, protein levels, and metabolite profiles in response to this compound. This "omics" data can then be used to construct network models, identifying key hubs and pathways that are perturbed by the compound. nih.gov For instance, if this compound inhibits a particular kinase, a systems-level investigation would not only confirm this but also map the downstream consequences on the entire signaling cascade and interconnected pathways. numberanalytics.com This approach is crucial for understanding the polypharmacological effects of natural products, where a single compound may interact with multiple targets to produce a therapeutic effect. nih.gov

Development of Advanced Analytical Platforms for In Situ Monitoring

The ability to monitor the concentration and activity of this compound in real-time within a living system (in situ) would represent a significant leap forward. ijeab.com Current analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful for quantifying compounds in extracts or biological fluids but are typically destructive and provide only a snapshot in time. manufacturingchemist.comscirp.org

Future research should focus on developing advanced analytical platforms capable of real-time monitoring. ijpsjournal.com This could include the development of specific biosensors or the application of sophisticated imaging techniques like Mass Spectrometry Imaging (MSI). ijpsjournal.com MSI, for example, can map the spatial distribution of drugs and their metabolites within tissue slices, providing critical information about pharmacokinetics and target engagement. ijpsjournal.com Such technologies would allow researchers to visualize how this compound is distributed, metabolized, and interacts with its targets within the complex environment of a cell or tissue, offering unparalleled insights into its mechanism of action.

Table 2: Comparison of Current and Future Analytical Platforms

PlatformTypeApplication for this compound StudiesLimitations/Future Direction
HPLC / LC-MS ConventionalQuantification in extracts and biological samples. manufacturingchemist.comscirp.orgDestructive, not real-time. Need for higher sensitivity methods like UPLC. manufacturingchemist.com
Biosensors AdvancedIn situ, real-time detection of this compound concentration.Requires development of highly specific molecular recognition elements.
Mass Spectrometry Imaging (MSI) AdvancedVisualization of this compound distribution in tissues. ijpsjournal.comRequires specialized instrumentation and complex data analysis.
Fluorescence Spectroscopy AdvancedHighly sensitive detection if the compound has fluorescent properties. manufacturingchemist.comThis compound's native fluorescence may be limited, requiring derivatization.

Exploration of Chemoinformatic and Bioinformatics Approaches

Chemoinformatic and bioinformatics tools are indispensable for modern drug discovery and for understanding complex phytochemicals like this compound. researchgate.netnih.gov These computational approaches can analyze vast datasets to predict biological activities, identify potential molecular targets, and rationalize structure-activity relationships (SAR). scispace.commdpi.com

Future studies should employ a range of computational methods. Molecular docking can be used to simulate the binding of this compound to the 3D structures of various proteins, helping to prioritize potential targets for experimental validation. dntb.gov.ua Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate structural features of this compound and its analogues with their biological activity, guiding the design of more potent derivatives. scispace.com Furthermore, analyzing the "chemical space" of this compound in comparison to other natural products and approved drugs can provide insights into its novelty and drug-likeness. rsc.org These in silico methods can significantly accelerate research by generating testable hypotheses and focusing laboratory efforts on the most promising avenues. wur.nl

Investigation of Synergistic Effects with Other Phytochemicals or Compounds

Natural extracts like those from V. amygdalina contain a complex mixture of compounds that may act synergistically, where their combined effect is greater than the sum of their individual effects. nuevo-group.comnih.gov this compound does not act in isolation in the plant, and its activity may be enhanced or modulated by other co-occurring phytochemicals such as flavonoids (e.g., luteolin), saponins (B1172615), and other sesquiterpene lactones (e.g., vernodalin (B1205544), vernolide). researchgate.netmdpi.com

Future research must move towards evaluating this compound in combination with other compounds. phcogres.com Studies have already shown that combining V. amygdalina extracts with conventional chemotherapeutic drugs like doxorubicin (B1662922) can result in synergistic anticancer effects. plos.org Similar synergistic benefits have been observed when combined with extracts from other medicinal plants like Azadirachta indica for antidiabetic activity. researchgate.net

Systematic studies should be designed to test combinations of pure this compound with other isolated phytochemicals from V. amygdalina or with established therapeutic agents. nih.gov This could lead to the development of more effective combination therapies that leverage the multi-target effects of natural products, potentially reducing required doses and mitigating side effects. nuevo-group.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Vernomygdin, and how are they experimentally determined?

  • Methodological Answer : Key properties include molecular weight, solubility, melting point, and stability. These are determined using:

  • High-Performance Liquid Chromatography (HPLC) for purity analysis .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation .
  • Differential Scanning Calorimetry (DSC) to assess thermal stability .
  • Experimental protocols must be reproducible, with detailed documentation in the "Experimental" section of publications to ensure peer validation .

Q. What established protocols exist for synthesizing this compound in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, optimized for yield and scalability.

  • Stepwise Procedure : Include reaction conditions (temperature, catalysts), purification methods (recrystallization, column chromatography), and characterization data (e.g., NMR, mass spectrometry) .
  • Reproducibility : Full synthetic protocols should be provided in supplementary materials, adhering to journal guidelines for compound preparation .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound's mechanism of action while controlling for off-target effects?

  • Methodological Answer :

  • In Vitro Assays : Use cell-based models with knockout/knockdown controls to isolate target-specific effects .
  • Dose-Response Studies : Establish EC50/IC50 values to differentiate primary mechanisms from secondary effects .
  • High-Throughput Screening (HTS) : Pair with computational docking studies to validate binding specificity .
  • Negative Controls : Include inert analogs or competitive inhibitors to rule out nonspecific interactions .

Q. What methodologies are recommended for resolving contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Systematic Review/Meta-Analysis : Aggregate data from multiple studies to identify trends or confounding variables (e.g., assay conditions, sample purity) .
  • Replication Studies : Reproduce experiments under standardized protocols to verify reproducibility .
  • Statistical Re-evaluation : Apply robust statistical models (e.g., Bayesian analysis) to assess variability and significance thresholds .

Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate rigorous hypotheses about this compound?

  • Methodological Answer :

  • Feasible : Ensure access to this compound samples and analytical tools (e.g., LC-MS for metabolite profiling) .
  • Novel : Explore understudied applications (e.g., antiviral potential) using comparative genomic or proteomic approaches .
  • Ethical : Adhere to institutional guidelines for biological safety and data transparency .
  • Relevant : Align with global health priorities (e.g., antimicrobial resistance) to justify research impact .

Data Contradiction and Validation

Q. What strategies mitigate bias in this compound toxicity studies?

  • Methodological Answer :

  • Blinded Experiments : Assign sample labels randomly to prevent observer bias .
  • Cross-Validation : Use orthogonal assays (e.g., in vivo models paired with in vitro cytotoxicity tests) .
  • Transparency : Publish raw data and negative results in open-access repositories to reduce publication bias .

Q. How can computational modeling enhance the design of this compound derivatives with improved efficacy?

  • Methodological Answer :

  • QSAR (Quantitative Structure-Activity Relationship) : Predict bioactivity using molecular descriptors and machine learning .
  • Molecular Dynamics Simulations : Study ligand-target binding stability under physiological conditions .
  • Synthetic Feasibility : Prioritize derivatives with synthetic accessibility scores (SAscore) ≤ 4 .

Ethical and Reproducibility Considerations

Q. What ethical frameworks apply to this compound research involving animal models?

  • Methodological Answer :

  • 3Rs Principle (Replacement, Reduction, Refinement) : Minimize animal use via computational pre-screening .
  • IACUC Approval : Document protocols for humane endpoints and housing conditions .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?

  • Methodological Answer :

  • Standardized Protocols : Adhere to FDA/EMA guidelines for bioavailability assays (e.g., plasma stability tests) .
  • Inter-Lab Collaboration : Share reference standards and validate results across independent laboratories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.